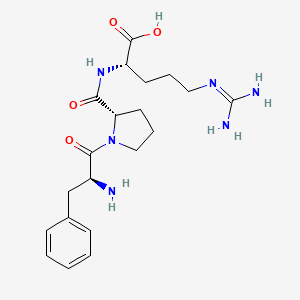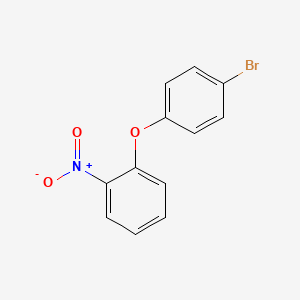
1-(4-Bromophenoxy)-2-nitrobenzene
Overview
Description
1-(4-Bromophenoxy)-2-nitrobenzene, also known as 4-bromo-2-nitrobenzene, is an organic compound that has been widely studied due to its various applications in scientific research. It is a colorless, water-soluble solid with a melting point of 68-70°C and a boiling point of 175-177°C. It is used as a reagent in organic synthesis and as an intermediate in the production of a variety of other compounds. In addition, it is used in the manufacture of pharmaceuticals, dyes, and other organic products.
Scientific Research Applications
Synthesis and Medicinal Applications
1-(4-Bromophenoxy)-2-nitrobenzene serves as an intermediate in the synthesis of various medicinal compounds. For instance, Zhai Guang-xin (2006) discussed its role as an intermediate in producing dofetilide, a medication for treating arrhythmia. The study focused on optimizing the synthesis process by examining factors like reaction temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).
Photophysical and Photochemical Insights
The photophysics and photochemistry of nitrobenzene derivatives, closely related to this compound, offer insights into complex decay paths and reaction mechanisms. A study by Giussani and Worth (2017) on nitrobenzene elucidated various decay paths, including singlet-triplet crossing regions and potential photoisomerization mechanisms (Giussani & Worth, 2017).
Electrochemical Reduction Studies
The electrochemical behavior of nitrobenzene derivatives is crucial in understanding their reactivity and potential applications. Research by Silvester et al. (2006) explored the electrochemical reduction of nitrobenzene and 4-nitrophenol, providing insights into the mechanisms and efficiency of electron transfer processes in these compounds (Silvester et al., 2006).
Detection and Degradation Studies
Verma and Gupta (1987) presented a method for detecting nitrobenzene based on its partial reduction, highlighting the potential use of nitrobenzene derivatives in analytical chemistry and environmental monitoring (Verma & Gupta, 1987). Additionally, Carlos et al. (2008) investigated the thermal degradation of nitrobenzene using Fenton's reagent, revealing insights into the degradation pathways and primary reaction products (Carlos et al., 2008).
Photovoltaic Applications
The application of 1-Bromo-4-Nitrobenzene in polymer solar cells has been explored by Fu et al. (2015). They demonstrated the formation of charge transfer complexes significantly improving the electron transfer process in polymer solar cells, thus highlighting its potential in photovoltaic technology (Fu et al., 2015).
Environmental Implications
Research on the degradation and interaction of nitrobenzene derivatives with environmental factors is vital for understanding their impact and potential remediation strategies. For example, Nishino and Spain (1993) isolated a Pseudomonas pseudoalcaligenes capable of using nitrobenzene as a sole source of carbon, nitrogen, and energy, offering insights into biodegradation pathways (Nishino & Spain, 1993).
Safety and Hazards
properties
IUPAC Name |
1-(4-bromophenoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZGUOHTKZAAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291813 | |
| Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56966-62-2 | |
| Record name | 1-(4-Bromophenoxy)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 78380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56966-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)
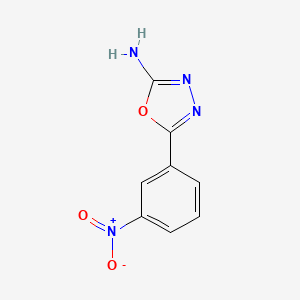
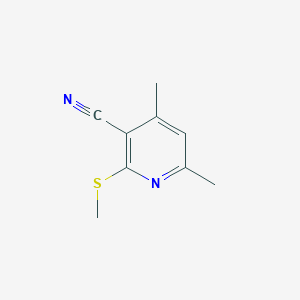
![2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B1331050.png)


![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)



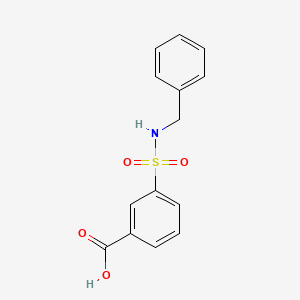
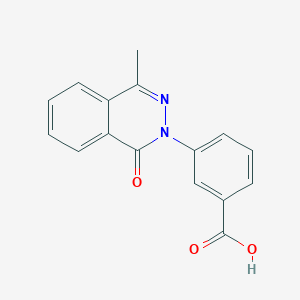
![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)
